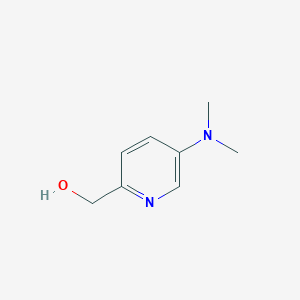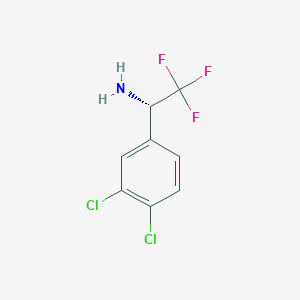
5-(6-chloropyridin-3-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-chloropyridin-3-yl)-1H-indazole: is a heterocyclic compound that features both pyridine and indazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-chloropyridin-3-yl)-1H-indazole typically involves the reaction of 6-chloropyridin-3-amine with an appropriate indazole precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(6-chloropyridin-3-yl)-1H-indazole serves as a building block for the synthesis of more complex molecules. It is used in the development of new ligands and catalysts for various chemical reactions .
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. It is being investigated for its ability to interact with specific biological targets, such as enzymes and receptors, making it a candidate for the development of new pharmaceuticals .
Medicine: Research has indicated that derivatives of this compound may possess anticancer, antimicrobial, and anti-inflammatory properties. These properties make it a valuable scaffold for the design of new therapeutic agents .
Industry: In the materials science field, this compound is used in the development of new materials with unique electronic and optical properties. It is also explored for its potential use in the production of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 5-(6-chloropyridin-3-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
ICA-27243: A compound with a similar pyridine structure, known for its activity as a KCNQ2/Q3 channel activator.
6-Chloro-3-pyridineacetic acid: Another compound with a chloropyridine moiety, used in various chemical and biological applications.
Uniqueness: 5-(6-chloropyridin-3-yl)-1H-indazole is unique due to its combination of the indazole and chloropyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable molecule for diverse applications in research and industry .
Properties
Molecular Formula |
C12H8ClN3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
5-(6-chloropyridin-3-yl)-1H-indazole |
InChI |
InChI=1S/C12H8ClN3/c13-12-4-2-9(6-14-12)8-1-3-11-10(5-8)7-15-16-11/h1-7H,(H,15,16) |
InChI Key |
YMHCGCMYFSRUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)Cl)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![furo[2,3-f][1]benzofuran](/img/structure/B1506952.png)
![Vanadium,bis[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B1506959.png)



![methyl 7-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1506965.png)


